

An In-depth Technical Guide to the Molecular Structure of (Ethyl benzoate)tricarbonylchromium

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Compound of Interest

Compound Name: (Ethyl benzoate)tricarbonylchromium

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Introduction

(Ethyl benzoate)tricarbonylchromium, a fascinating organometallic compound, has garnered interest within several scientific domains due to its unique electronic properties and potential applications in organic synthesis. This technical guide provides a comprehensive overview of the molecular structure of **(Ethyl benzoate)tricarbonylchromium**, consolidating available crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Molecular Structure and Properties

(Ethyl benzoate)tricarbonylchromium is a half-sandwich complex where a tricarbonylchromium moiety is coordinated to the aromatic ring of an ethyl benzoate ligand. This coordination significantly alters the electronic and steric properties of the ethyl benzoate molecule.

General Properties

Property	Value
Molecular Formula	C ₁₂ H ₁₀ CrO ₅
Molecular Weight	286.20 g/mol
Appearance	Orange-yellow crystalline solid
CAS Number	32874-26-3

Crystallographic Data

While specific crystallographic data for **(Ethyl benzoate)tricarbonylchromium** is not readily available in the public domain, valuable insights can be drawn from the well-characterized structure of its close analog, (Methyl benzoate)tricarbonylchromium. X-ray analysis of (Methyl benzoate)tricarbonylchromium reveals key structural features that are expected to be highly similar in the ethyl benzoate derivative.

In the methyl benzoate complex, the chromium atom is coordinated to the benzene ring in an η^6 fashion. The Cr-C(ring) bond distances are typically in the range of 2.22 Å. The three carbonyl ligands are arranged in a staggered conformation relative to the substituents on the benzene ring. The Cr-C(carbonyl) bond lengths are approximately 1.85 Å.[\[1\]](#)

Table 1: Expected Bond Lengths and Angles for **(Ethyl benzoate)tricarbonylchromium** (based on (Methyl benzoate)tricarbonylchromium data)[\[1\]](#)

Bond/Angle	Expected Value
Cr-C (ring)	~ 2.22 Å
Cr-C (carbonyl)	~ 1.85 Å
C-O (carbonyl)	~ 1.15 Å
∠ C(ring)-Cr-C(ring)	~ 60°
∠ C(carbonyl)-Cr-C(carbonyl)	~ 90°

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of **(Ethyl benzoate)tricarbonylchromium**. The coordination of the tricarbonylchromium group induces significant shifts in the NMR and IR spectra compared to the free ethyl benzoate ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complexation of the chromium tricarbonyl group to the aromatic ring of ethyl benzoate results in a characteristic upfield shift of the aromatic proton signals in the ^1H NMR spectrum. This is due to the electron-donating nature of the $\text{Cr}(\text{CO})_3$ group. The protons on the ethyl group also experience a slight shift.

Table 2: ^1H and ^{13}C NMR Spectroscopic Data

Nucleus	Free Ethyl Benzoate (CDCl_3 , δ ppm)	(Ethyl benzoate)tricarbonylchromium (CDCl_3 , δ ppm)
^1H (Aromatic)	7.4-8.1	~5.2-5.8
^1H (CH_2)	4.38	~4.2
^1H (CH_3)	1.39	~1.3
^{13}C (Aromatic)	128-133	~90-110
^{13}C ($\text{C}=\text{O}$)	~166	~170
^{13}C (CH_2)	61	~62
^{13}C (CH_3)	14	~14
^{13}C (CO)	-	~233

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of **(Ethyl benzoate)tricarbonylchromium** is the presence of strong absorption bands in the carbonyl stretching region. The number and position of these bands are indicative of the symmetry of the $\text{Cr}(\text{CO})_3$ group. Typically, two strong bands are observed, corresponding to the A_1 and E vibrational modes of the C_{3v} symmetric tricarbonyl moiety.

Table 3: Key IR Absorption Frequencies

Functional Group	Wavenumber (cm ⁻¹)
C≡O (Tricarbonylchromium)	~1980 (A ₁) and ~1910 (E)
C=O (Ester)	~1720

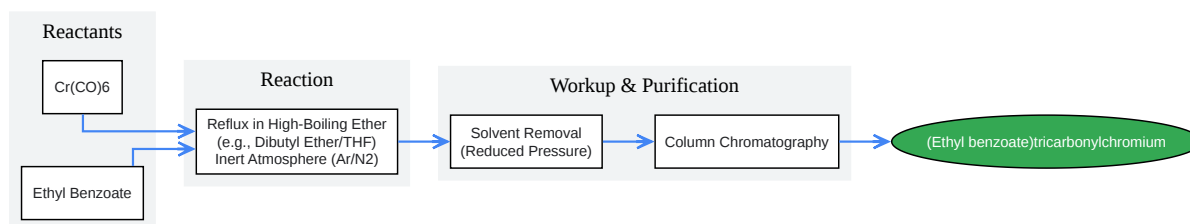
Experimental Protocols

Synthesis of (Ethyl benzoate)tricarbonylchromium

The synthesis of (Ethyl benzoate)tricarbonylchromium is typically achieved by the direct reaction of ethyl benzoate with hexacarbonylchromium.

- Materials:
 - Ethyl benzoate
 - Hexacarbonylchromium [Cr(CO)₆]
 - High-boiling point ether solvent (e.g., dibutyl ether or a mixture of dibutyl ether and THF)
 - Inert gas (Argon or Nitrogen)
- Procedure:
 - A mixture of ethyl benzoate (1.0-1.2 equivalents) and hexacarbonylchromium (1.0 equivalent) is suspended in a high-boiling point ether solvent under an inert atmosphere.
 - The reaction mixture is heated to reflux (typically 140-160 °C) for several hours (e.g., 20-48 hours). The progress of the reaction can be monitored by TLC or IR spectroscopy (disappearance of the Cr(CO)₆ band at ~1985 cm⁻¹).
 - After completion, the reaction mixture is cooled to room temperature.
 - The solvent and any unreacted Cr(CO)₆ are removed under reduced pressure.

- The resulting residue is then purified by column chromatography on silica gel or alumina, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate) to afford the orange-yellow crystalline product.



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Synthesis workflow for **(Ethyl benzoate)tricarbonylchromium**.

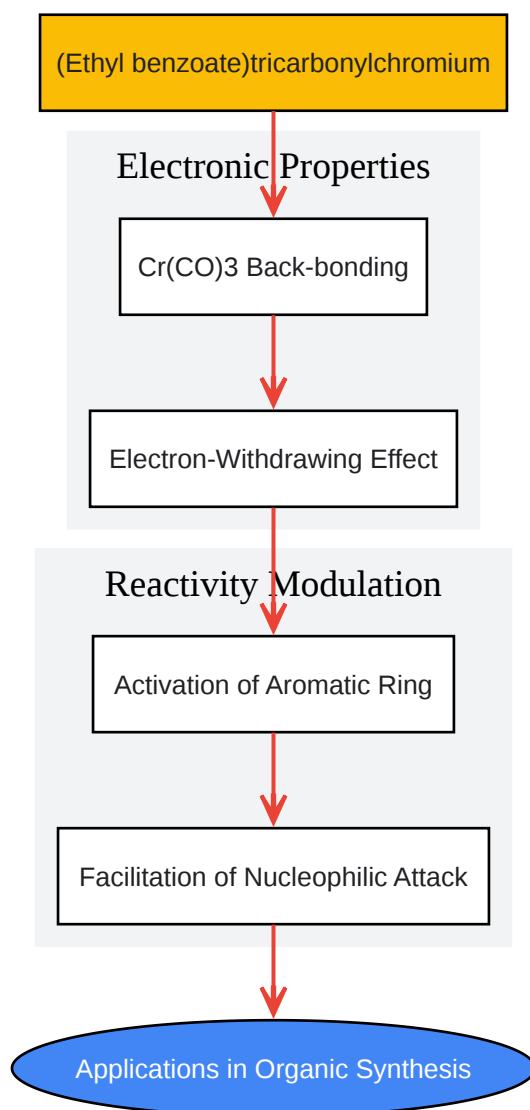
Characterization

The synthesized **(Ethyl benzoate)tricarbonylchromium** can be characterized using the following techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent such as CDCl₃.
- IR Spectroscopy: The IR spectrum is typically recorded as a KBr pellet or in a suitable solvent (e.g., hexane).
- Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern of the complex.
- Elemental Analysis: Confirms the elemental composition of the synthesized compound.

Signaling Pathways and Logical Relationships

The coordination of the tricarbonylchromium moiety to the ethyl benzoate ligand significantly influences its reactivity. The $\text{Cr}(\text{CO})_3$ group acts as a strong electron-withdrawing group via back-bonding, which can activate the aromatic ring towards nucleophilic attack. This property is exploited in various organic synthesis applications.



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Influence of $\text{Cr}(\text{CO})_3$ on the reactivity of the ethyl benzoate ligand.

Conclusion

This technical guide has summarized the key molecular and structural features of **(Ethyl benzoate)tricarbonylchromium**. While a dedicated crystal structure for this specific

compound remains to be published, a close examination of its methyl analog provides a reliable model for its geometric parameters. The provided spectroscopic data and experimental protocols offer a solid foundation for researchers and scientists working with this and related arene tricarbonylchromium complexes. The unique reactivity imparted by the tricarbonylchromium moiety continues to make these compounds valuable tools in synthetic chemistry.

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References

- 1. Metal–carbonyl and metal–nitrosyl complexes. Part V. The crystal and molecular structure of the tricarbonylchromium derivative of methyl benzoate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
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